
8-Chloro-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-phenylquinazolin-4(3H)-one typically involves the reaction of 2-phenylquinazolin-4(3H)-one with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 8-amino-2-phenylquinazolin-4(3H)-one or 8-thio-2-phenylquinazolin-4(3H)-one.
Oxidation: Formation of quinazolinone N-oxide derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Aplicaciones Científicas De Investigación
8-Chloro-2-phenylquinazolin-4(3H)-one has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2-phenylquinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can vary based on the specific application and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the chlorine atom at the 8-position.
8-Methyl-2-phenylquinazolin-4(3H)-one: Has a methyl group instead of a chlorine atom at the 8-position.
8-Bromo-2-phenylquinazolin-4(3H)-one: Has a bromine atom instead of a chlorine atom at the 8-position.
Uniqueness
8-Chloro-2-phenylquinazolin-4(3H)-one is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, potentially leading to a wide range of derivatives with different properties.
Propiedades
Fórmula molecular |
C14H9ClN2O |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
8-chloro-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-11-8-4-7-10-12(11)16-13(17-14(10)18)9-5-2-1-3-6-9/h1-8H,(H,16,17,18) |
Clave InChI |
OAKSHUMJUNVTAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


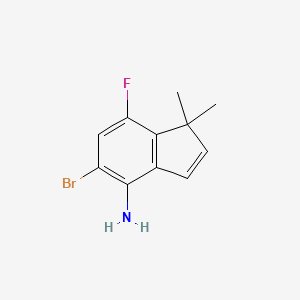
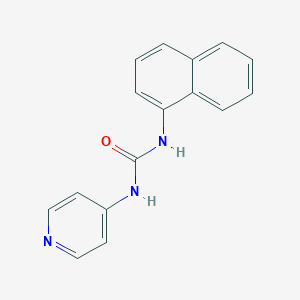

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
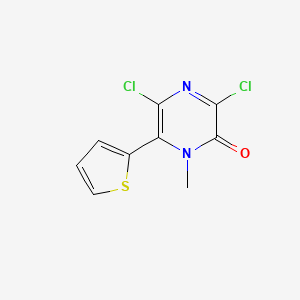

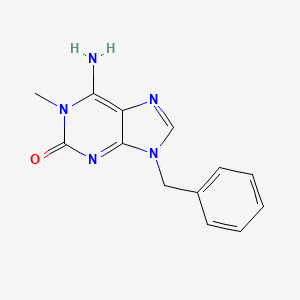

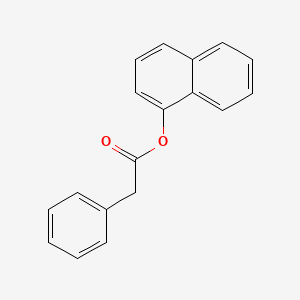

![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)
